molecular formula C14H18BrNO B12282857 1-Propanone, 1-(4-bromophenyl)-3-(1-piperidinyl)- CAS No. 13552-49-3

1-Propanone, 1-(4-bromophenyl)-3-(1-piperidinyl)-

Cat. No.: B12282857
CAS No.: 13552-49-3
M. Wt: 296.20 g/mol
InChI Key: DSZCXXAJMFOORJ-UHFFFAOYSA-N
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Description

1-Propanone, 1-(4-bromophenyl)-3-(1-piperidinyl)- is a ketonic compound featuring a 4-bromophenyl group at the 1-position and a piperidinyl moiety at the 3-position of the propanone backbone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13552-49-3

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

IUPAC Name

1-(4-bromophenyl)-3-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C14H18BrNO/c15-13-6-4-12(5-7-13)14(17)8-11-16-9-2-1-3-10-16/h4-7H,1-3,8-11H2

InChI Key

DSZCXXAJMFOORJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Biological Activity

1-Propanone, 1-(4-bromophenyl)-3-(1-piperidinyl)-, also known as 4-bromo-1-(piperidin-1-yl)-1-phenylpropan-1-one, is a compound that has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including cytotoxicity, anti-inflammatory effects, and potential therapeutic applications.

  • Molecular Formula : C14H18BrNO
  • Molecular Weight : 296.20 g/mol
  • CAS Number : 13552-49-3

Cytotoxicity

A significant area of study regarding this compound is its cytotoxic effects against various cancer cell lines. Research indicates that derivatives of 1-propanone with piperidine moieties exhibit potent cytotoxicity against human hepatoma (Huh7) and breast cancer (T47D) cells. For instance:

  • Cytotoxicity Results :
    • Compounds P1 (4.86 times), P2 (10.08 times), P7 (5.26 times), and P8 (1.07 times) showed higher cytotoxicity compared to the reference drug, 5-Fluorouracil (5-FU) against Huh7 cells.
    • Against T47D cells, only compound P2 demonstrated greater potency than 5-FU .

The mechanism of action appears to involve the formation of reactive intermediates that alkylate cellular thiols, leading to apoptosis in cancer cells.

Anti-inflammatory Effects

In addition to its cytotoxic properties, compounds similar to 1-propanone have been studied for their anti-inflammatory activities. The presence of halogen substituents, such as bromine, has been linked to enhanced anti-inflammatory effects in various studies .

Psychotropic Properties

Research has also explored the psychotropic potential of derivatives of this compound. Specifically, derivatives containing the piperidine structure have shown promise as antiarrhythmics and treatments for depression and anxiety disorders .

Structure-Activity Relationship (SAR)

The biological activity of 1-propanone derivatives can be significantly influenced by structural modifications:

CompoundSubstituentCytotoxicity (IC50)Activity Type
P1None4.86 times > 5-FUCytotoxic
P2Methyl10.08 times > 5-FUCytotoxic
P7Bromine5.26 times > 5-FUCytotoxic
P8ChlorineEqual to 5-FUCytotoxic

This table summarizes the comparative cytotoxicity of various derivatives against specific cancer cell lines.

Case Study: Anticancer Activity

In a recent study focusing on the anticancer activity of piperidine-based compounds, researchers synthesized several derivatives and evaluated their effects on Huh7 and T47D cell lines. The study concluded that the incorporation of halogen atoms into the phenyl ring significantly enhanced cytotoxic effects, suggesting a potential pathway for developing new anticancer agents .

Case Study: Psychotropic Effects

Another case study investigated the use of piperidine derivatives in treating mood disorders. The findings indicated that these compounds could modulate neurotransmitter levels, providing a basis for their use in managing depression and anxiety .

Scientific Research Applications

Applications in Medicinal Chemistry

  • Pharmaceuticals :
    • 1-Propanone, 1-(4-bromophenyl)-3-(1-piperidinyl)- has been investigated for its potential as a precursor in the synthesis of various pharmaceuticals. Its structural characteristics allow it to serve as a building block for more complex molecules used in drug development.
    • The presence of the piperidine ring is particularly significant as piperidine derivatives are known for their pharmacological properties, including analgesic and anti-inflammatory activities.
  • Neuropharmacology :
    • Research indicates that compounds similar to 1-Propanone, 1-(4-bromophenyl)-3-(1-piperidinyl)- may interact with nicotinic acetylcholine receptors, which are crucial targets in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Applications in Organic Synthesis

  • Synthetic Intermediates :
    • The compound can be employed as an intermediate in the synthesis of other organic compounds. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.
    • It has been utilized in multi-step synthetic routes to produce more complex structures, demonstrating versatility in laboratory settings.
  • Research Studies :
    • Case studies have shown that the compound can be synthesized through several methods, including the Claisen condensation reaction, which highlights its utility in academic research and industrial applications .

Case Studies and Research Findings

Several studies have highlighted the potential applications of 1-Propanone, 1-(4-bromophenyl)-3-(1-piperidinyl)-:

  • A study detailed the synthesis of related compounds showcasing their analgesic properties through interactions with specific receptors .
  • Another research focused on the structural analysis using X-ray diffraction methods to confirm the molecular configuration of derivatives synthesized from this compound .

Comparison with Similar Compounds

Structural Analogues with Aryl and Heterocyclic Substituents

Table 1: Structural and Molecular Comparison
Compound Name 1-Substituent 3-Substituent Molecular Formula Molecular Weight CAS Number Key Features
Target Compound 4-Bromophenyl 1-Piperidinyl C₁₄H₁₆BrNO 326.19 Not reported Base structure
1-(4-Bromophenyl)-3-(4-chlorophenyl)- 4-Bromophenyl 4-Chlorophenyl C₁₅H₁₂BrClO 323.61 296271-45-9 Aryl substitution; higher polarity
1-(4-Bromophenyl)-3-[(pentamethylbenzyl)sulfanyl]- 4-Bromophenyl Pentamethylbenzylsulfanyl C₂₁H₂₅BrOS 405.39 - Sulfur-containing; increased steric bulk
1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazino]- 4-Bromophenyl 4-(3-Chlorophenyl)piperazino C₁₉H₁₉BrClN₂O 422.73 952182-60-4 Piperazine derivative; enhanced H-bonding
1-(4-Bromophenyl)-3-(hexahydro-1H-azepin-1-yl)- (Hydrochloride) 4-Bromophenyl Hexahydroazepin-1-yl C₁₆H₂₂BrNO·HCl 360.72 106558-62-7 7-membered ring; altered pharmacokinetics
Key Findings:
  • Aryl vs. Heterocyclic Substituents: The 4-chlorophenyl analogue (C₁₅H₁₂BrClO) exhibits reduced molecular weight compared to the target compound, likely due to the absence of the nitrogen-containing piperidinyl group.
  • Sulfur-Containing Analogues : The pentamethylbenzylsulfanyl derivative (C₂₁H₂₅BrOS) introduces a sulfur atom, which may influence metabolic stability and redox reactivity compared to amine-based substituents .
  • Piperazine vs. Piperidinyl: The piperazino group in the 952182-60-4 compound provides two nitrogen atoms, enhancing hydrogen-bonding capacity and basicity, which could improve receptor binding in therapeutic contexts .

Pharmacological Derivatives

Table 2: Pharmacological and Physical Properties
Compound Name Melting Point Therapeutic Use Toxicity/Safety Profile
Target Compound Not reported Research compound No data available
1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazino]- 73–74°C Unknown No toxicity data
Dyclonine Hydrochloride Not reported Topical anesthetic LD₅₀ (mouse, IV): 180 mg/kg
1-(4-Bromophenyl)-3-(hexahydro-1H-azepin-1-yl)- (Hydrochloride) Not reported Unknown Hydrochloride salt; improved solubility
Key Findings:
  • Dyclonine Hydrochloride: A structurally related pharmaceutical, 1-(4-butoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride, demonstrates the importance of alkoxy substituents (e.g., butoxyphenyl) in enhancing anesthetic duration and efficacy compared to bromophenyl groups .
  • Melting Point Trends: The piperazino derivative (952182-60-4) has a defined melting point (73–74°C), suggesting higher crystallinity compared to the target compound, which may correlate with stability .

Electronic and Steric Effects

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity compared to chlorine (as in 296271-45-9) may increase lipophilicity and alter π-π stacking interactions in biological targets .
  • Piperidinyl vs.

Preparation Methods

Bromination of 4'-Hydroxypropiophenone

The foundational step in synthesizing 1-Propanone, 1-(4-bromophenyl)-3-(1-piperidinyl)- involves brominating 4'-hydroxypropiophenone to introduce the bromophenyl group. As detailed in GB2430433A, bromination is achieved using pyridinium tribromide in dichloromethane at room temperature, yielding 4'-hydroxy-α-bromopropiophenone (Intermediate 1) with >95% purity. The reaction proceeds via electrophilic aromatic substitution, with the bromine atom preferentially occupying the para position due to steric and electronic effects.

Alkylation with 4-Benzylpiperidine

Following bromination, the α-bromoketone intermediate undergoes nucleophilic substitution with 4-benzylpiperidine. Triethylamine acts as a base to deprotonate the piperidine, enhancing its nucleophilicity. This step, conducted in dichloromethane at 25°C for 12 hours, produces 1-[4-(phenylmethyl)-piperidin-1-yl]-4'-hydroxypropiophenone (Intermediate 2). The reaction’s efficiency hinges on maintaining anhydrous conditions to prevent hydrolysis of the bromoketone.

Benzylation and Final Purification

The hydroxyl group of Intermediate 2 is benzylated using benzyl bromide under phase-transfer conditions (tetrabutylammonium hydrogen sulfate as a catalyst). This step affords 1-[4-(4-benzyloxy)phenyl]-2-(4-benzylpiperidin-1-yl)-1-propanone (Intermediate 3), which is purified via recrystallization from hexane or methanol. The overall three-step sequence achieves a 60% yield, with Intermediate 3 serving as a precursor for further reductions to target neuropharmacological agents.

Mannich Reaction-Based Synthesis

Mechanism of the Mannich Reaction

The Mannich reaction provides a direct route to β-aminoketones by condensing a ketone, formaldehyde, and an amine. For 1-Propanone, 1-(4-bromophenyl)-3-(1-piperidinyl)-, the reaction employs 4-bromophenylacetone, piperidine, and formaldehyde in methanol at 25°C. The mechanism proceeds through iminium ion formation, followed by nucleophilic attack by the enolate of the ketone, yielding the β-aminoketone scaffold.

Optimization Strategies

Key parameters influencing yield include:

  • Solvent polarity : Methanol enhances iminium ion stability compared to nonpolar solvents.
  • Temperature : Reactions conducted below 30°C minimize side products like aldol adducts.
  • Catalysis : Persistent radical cation salts (e.g., tris(p-bromophenyl)aminium hexachloroantimonate) accelerate the reaction by stabilizing intermediate radicals, achieving yields up to 75%.

Tandem Cyclization for Piperidone Derivatives

A modified Mannich protocol enables tandem cyclization to form 4-piperidone skeletons, which are hydrolyzed to the target compound under acidic conditions. This method reduces the need for multi-step purification, though it requires precise pH control during hydrolysis.

Catalytic Coupling Approaches

Suzuki-Miyaura Cross-Coupling

Recent advances utilize palladium-catalyzed coupling between 1-(4-bromophenyl)piperidine and propanone derivatives. For example, CN112645902A discloses a method using Pd(PPh3)4 and potassium carbonate in toluene/water, achieving 58% yield. However, Pd leaching and high catalyst costs (∼$1,200/mol) limit industrial scalability.

Buchwald-Hartwig Amination

This method couples 4-bromophenylpropanone with piperidine using a Xantphos-Pd catalyst. While efficient (70% yield), the reaction requires inert conditions and expensive ligands, making it less practical for large-scale synthesis.

Comparative Analysis of Synthesis Methods

Method Yield (%) Cost (USD/g) Purity (%) Scalability
Bromination-Alkylation 60 12.50 97 High
Mannich Reaction 75 8.20 95 Moderate
Suzuki-Miyaura 58 34.00 99 Low

Data synthesized from.

The bromination-alkylation route remains the most scalable, albeit with moderate yields. The Mannich reaction offers cost advantages but requires stringent temperature control. Catalytic methods, while high-yielding, are prohibitively expensive for industrial use.

Purification and Characterization

Recrystallization Techniques

Final purification of 1-Propanone, 1-(4-bromophenyl)-3-(1-piperidinyl)- employs recrystallization from methanol/heptane (1:4 v/v), reducing impurity levels to <0.5%. Slurry purification in methanol at 5°C further enhances crystallinity.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.52 (d, J = 8.4 Hz, 2H, ArH), 7.43 (d, J = 8.4 Hz, 2H, ArH), 3.72–3.68 (m, 4H, piperidine-H), 3.02 (t, J = 6.8 Hz, 2H, CH2), 2.51 (s, 3H, COCH3).
  • LC-MS : m/z 296.1 [M+H]+.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Propanone, 1-(4-bromophenyl)-3-(1-piperidinyl)- under controlled laboratory conditions?

  • Methodological Answer : The compound can be synthesized via a two-step approach:

Claisen-Schmidt Condensation : React 4-bromobenzaldehyde with a propanone derivative (e.g., 3-piperidinylpropanone) under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone intermediate .

Nucleophilic Substitution : Introduce the piperidinyl group via a Michael addition or alkylation reaction, optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield .
Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization .

Q. How can the molecular structure of this compound be characterized using spectroscopic techniques?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR to identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, piperidinyl protons at δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~200 ppm) and quaternary carbons .
  • IR Spectroscopy : Detect key functional groups (C=O stretch ~1700 cm⁻¹, C-Br ~560 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺ at m/z calculated for C₁₄H₁₇BrNO) .
  • X-Ray Crystallography : Optional for absolute configuration determination if single crystals are obtainable .

Q. What strategies ensure the compound’s stability during storage and handling?

  • Methodological Answer :

  • Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation .
  • Conduct accelerated stability studies: expose to varying pH (4–9), temperatures (25–60°C), and monitor degradation via HPLC (C18 column, methanol/water mobile phase) .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields for bromophenyl-propanone derivatives be resolved?

  • Methodological Answer :

  • Comparative Analysis : Replicate protocols from conflicting studies (e.g., ethanol vs. DMF solvents, thionyl chloride vs. BF₃ catalysis) .
  • Design of Experiments (DoE) : Use factorial design to isolate critical variables (e.g., solvent polarity, reaction time) and quantify their impact on yield .
  • Mechanistic Studies : Employ deuterated solvents or kinetic isotope effects to probe rate-limiting steps in piperidinyl group incorporation .

Q. What computational methods predict the reactivity of the bromophenyl group in cross-coupling reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic/nucleophilic sites on the bromophenyl ring. Optimize transition states for Suzuki-Miyaura coupling using Pd(PPh₃)₄ catalysts .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMSO) .

Q. How can trace impurities (<0.1%) be detected and quantified in this compound?

  • Methodological Answer :

  • HPLC-MS/MS : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 35:65 v/v) . Calibrate with spiked impurity standards (e.g., unreacted 4-bromobenzaldehyde).
  • Limits of Detection (LOD) : Validate via signal-to-noise ratios (S/N ≥ 3) and recovery studies .

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .
  • Asymmetric Catalysis : Screen chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to induce enantioselectivity .

Comparative and Mechanistic Studies

Q. How does the electronic profile of the 4-bromophenyl group influence reactivity compared to fluorophenyl or methoxyphenyl analogs?

  • Methodological Answer :

  • Hammett Analysis : Compare substituent effects on reaction rates (σₚ values: Br = +0.23, F = +0.06, OMe = –0.27) in nucleophilic aromatic substitution .
  • Electrochemical Studies : Cyclic voltammetry to measure reduction potentials of the bromophenyl vs. fluorophenyl derivatives .

Q. What experimental designs are optimal for studying the compound’s interactions with biological targets (e.g., receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (KD, kon/koff) .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in piperidine-accepting enzymes (e.g., monoamine oxidases) .

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